N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride
Description
N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride is a tertiary amine derivative characterized by a benzene ring substituted with a dimethylamino group and a propylaminomethyl moiety, forming a hydrochloride salt. This compound is structurally related to aromatic amines and is utilized in synthetic chemistry and pharmaceutical research. Its synthesis involves alkylation and amination reactions, as inferred from protocols for analogous compounds like N,N-Dimethyl-4-(trifluoromethyl)aniline . The hydrochloride salt form enhances solubility and stability, making it suitable for applications in catalysis and medicinal chemistry intermediates .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-4-(propylaminomethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;/h5-8,13H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGDRURGZYQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride typically involves the alkylation of aniline derivatives. One common method is the reaction of N,N-dimethylaniline with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through crystallization and filtration techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of iron (III) catalysts.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iron (III) catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N,N-dimethyl-4-[(propylamino)methyl]aniline oxide.
Reduction: Formation of N,N-dimethyl-4-[(propylamino)methyl]aniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of dyes and pigments, facilitating the production of various organic compounds through chemical reactions such as oxidation, reduction, and substitution.
Biology
- Reagent for Detection : In biological research, N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride is utilized as a reagent for detecting trace amounts of iron (III) ions. Its oxidation reaction with hydrogen peroxide in the presence of iron (III) catalysts is employed in spectrophotometric assays.
Medicine
- Potential Pharmaceutical Applications : The compound has been investigated for its role in medicinal chemistry, particularly for developing bioactive molecules. Its structural features make it a candidate for synthesizing therapeutic agents targeting various diseases, including cancer.
Industry
- Dyes and Specialty Chemicals : In industrial applications, this compound is used in producing specialty chemicals and dyes, highlighting its versatility across different sectors.
Research indicates that this compound may exhibit biological activities relevant to medicinal chemistry:
- Anticancer Activity : Studies have shown that derivatives of this compound can demonstrate cytotoxic effects against various cancer cell lines .
- Antibacterial Properties : It may exhibit inhibitory effects against certain bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
- Neuroprotective Effects : Some derivatives have potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies
- Detection of Iron Ions : A study utilized this compound in spectrophotometric assays to detect trace iron (III) ions effectively, demonstrating its utility as a reagent in analytical chemistry.
- Pharmaceutical Development : Research focused on synthesizing bioactive molecules using this compound has shown promising results in developing new therapeutic agents targeting cancer cells .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Substituent Variations
- N,N-Dimethyl-4-((methylamino)methyl)aniline hydrochloride: This analogue replaces the propylamino group with a methylamino substituent.
- N,N-Dimethyl-4-(trifluoromethyl)aniline: Substitution of the propylaminomethyl group with a trifluoromethyl moiety increases electron-withdrawing effects, influencing reactivity in cross-coupling reactions .
- 4-(Diethylamino)-2-methylaniline monohydrochloride: Features a diethylamino group and a methyl substituent on the benzene ring, enhancing steric bulk and modifying electronic properties compared to the target compound .
Complex Derivatives
- DMAB-Anabaseine Dihydrochloride : A structurally complex analogue incorporating a pyridine ring and a conjugated system. It acts as a partial agonist/antagonist at neuronal nicotinic receptors, highlighting the pharmacological impact of extended aromatic systems .
Physicochemical Properties
Functional and Pharmacological Differences
- Catalytic Applications: The trifluoromethyl analogue () is more reactive in nickel-catalyzed cross-coupling due to electron-withdrawing effects, unlike the propylaminomethyl variant, which may favor nucleophilic substitution .
- Receptor Interactions: DMAB-anabaseine dihydrochloride demonstrates selective activity at α7 nicotinic receptors, whereas the propylaminomethyl compound lacks documented receptor specificity, suggesting its role as an intermediate rather than a drug candidate .
- Pharmaceutical Impurities: Compounds like Articaine Acid Hydrochloride () share propylamino groups but are integrated into thiophene-based structures, emphasizing the role of heterocycles in drug design .
Biological Activity
N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of cancer treatment and enzymatic interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a derivative of dimethylaniline, characterized by the addition of a propylamino group at the para position. Its structure can be represented as follows:
The compound's molecular weight is approximately 240.77 g/mol, and it exhibits properties typical of amines, including basicity and potential nucleophilicity.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound has shown significant cytotoxic effects on cancer cells, leading to reduced cell viability and increased apoptosis rates.
- Induction of Oxidative Stress : Similar to other naphthoquinone derivatives, it may induce oxidative stress in cancer cells, contributing to its anticancer effects .
2. Enzymatic Interactions
The compound is metabolized through several enzymatic pathways, primarily involving cytochrome P450 enzymes. Studies indicate that:
- N-Demethylation : This metabolic pathway leads to the formation of N-methylaniline and other metabolites, which may possess biological activity themselves .
- N-Oxidation : Flavin-containing monooxygenases are primarily responsible for this reaction, which can affect the compound's pharmacokinetics and toxicity profile .
Case Study 1: Anticancer Activity in HCT116 Cells
A study investigated the effects of this compound on HCT116 human colon cancer cells. The results indicated:
- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM after 48 hours of treatment.
- Mechanism : Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces apoptosis through mitochondrial pathways.
Case Study 2: Cytotoxicity in Breast Cancer Cells
In another study focusing on MDA-MB-231 breast cancer cells:
- Cell Viability Reduction : Treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 50 µM.
- Reactive Oxygen Species (ROS) Production : Increased levels of ROS were observed, indicating oxidative stress as a contributing factor to cytotoxicity.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | HCT116 | 25 | Induction of apoptosis |
| Anticancer Activity | MDA-MB-231 | 50 | ROS production leading to cytotoxicity |
| Enzymatic Interaction | Various | N/A | N-demethylation and N-oxidation |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride?
Answer:
The synthesis of this compound involves condensation and salt formation steps. Key factors influencing yield include:
- Temperature control : Maintain reaction temperatures between 20–25°C during the Schiff base formation to minimize side reactions (e.g., over-alkylation) .
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity of the amine group .
- Purification : Column chromatography (n-pentane:EtOAc gradients) followed by recrystallization from ethanol/HCl yields high-purity hydrochloride salts .
- Stoichiometry : A 1:1.2 molar ratio of the aldehyde precursor to propylamine ensures complete conversion .
Basic: How can structural characterization of this compound be rigorously validated?
Answer:
A multi-technique approach is critical:
- FT-IR : Confirm the presence of secondary amine (–NH–) stretching (~3310 cm⁻¹) and aromatic C–H bending (1600–1450 cm⁻¹) .
- NMR : ¹H-NMR should resolve peaks for dimethylamino (δ 2.8–3.1 ppm) and propylamino methylene (δ 3.4–3.6 ppm). ¹³C-NMR identifies aromatic carbons (δ 120–140 ppm) .
- X-ray crystallography : For unambiguous confirmation, refine crystal structures using SHELXL-2018/3, which handles hydrogen bonding and chloride ion placement .
Basic: What are the critical stability considerations for storing this compound under laboratory conditions?
Answer:
Stability is influenced by:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (common in dimethylamino-substituted aromatics) .
- Hygroscopicity : Use desiccants (e.g., silica gel) in sealed containers to avoid HCl dissociation due to moisture .
- Thermal stability : Differential Scanning Calorimetry (DSC) studies on analogs suggest decomposition >150°C; avoid prolonged heating during handling .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
Answer:
Discrepancies (e.g., in FT-IR peak assignments) arise from solvent effects or protonation states. Mitigation strategies:
- pH-controlled spectroscopy : Compare free base vs. hydrochloride forms in D₂O vs. DMSO-d₆ .
- Computational validation : Optimize geometries using DFT (B3LYP/6-31G**) to simulate IR/NMR spectra and cross-validate experimental data .
- Crystallographic cross-check : Use SHELX-refined structures to verify bond lengths and angles, resolving ambiguities in proton environments .
Advanced: What methodologies are effective for studying the photophysical properties of this compound?
Answer:
Twisted intramolecular charge transfer (TICT) behavior is anticipated due to the dimethylamino group. Experimental approaches include:
- Fluorescence spectroscopy : Monitor emission at λmax ~450–500 nm in DMSO; temperature-dependent studies (20–60°C) can reveal TICT activation .
- Time-resolved spectroscopy : Use femtosecond lasers to probe excited-state dynamics and solvent relaxation effects .
- Mega-Stokes shift analysis : Compare Stokes shifts in polar vs. nonpolar solvents to quantify TICT contributions .
Advanced: How can quantitative structure-activity relationship (QSAR) models be applied to predict the biological activity of this compound?
Answer:
QSAR workflows for analogs involve:
- Descriptor selection : Compute electronic (HOMO/LUMO), steric (molar volume), and hydrophobic (logP) parameters using ChemAxon or Gaussian .
- Biological assays : Test antimicrobial activity (e.g., MIC against E. coli), then correlate with descriptors via partial least squares regression .
- Molecular docking : Dock the compound into S. aureus dihydrofolate reductase (PDB: 3SRW) using AutoDock Vina to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
